

# Introduction: The Strategic Role of the 1,2,4-Oxadiazole Scaffold

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## Compound of Interest

**Compound Name:** (3-Methyl-1,2,4-oxadiazol-5-yl)methanol

**Cat. No.:** B037636

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The five-membered 1,2,4-oxadiazole ring is a heterocyclic motif of considerable interest in contemporary drug discovery and medicinal chemistry.<sup>[1]</sup> Its prevalence stems from its unique properties as a bioisostere for amide and ester groups, offering enhanced metabolic stability and favorable pharmacokinetic characteristics.<sup>[2]</sup> **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** is a key building block within this chemical space, incorporating a reactive primary alcohol for further synthetic elaboration. This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications, designed for researchers and professionals engaged in drug development and synthetic chemistry.

## PART 1: Core Physicochemical and Spectroscopic Profile

Understanding the fundamental properties of **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** is essential for its effective use in synthesis and research. Key computed and reported data are summarized below.

## Physicochemical Data

The physical and chemical properties of a compound dictate its handling, solubility, and reactivity. The data presented in Table 1 have been aggregated from established chemical databases.

Table 1: Physicochemical Properties of **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**

Property	Value	Source(s)
IUPAC Name	(3-methyl-1,2,4-oxadiazol-5-yl)methanol	PubChem[3]
CAS Number	112960-56-2	PubChem[3]
Molecular Formula	C <sub>4</sub> H <sub>6</sub> N <sub>2</sub> O <sub>2</sub>	PubChem[3]
Molecular Weight	114.10 g/mol	PubChem[3], Sunway Pharm Ltd[4]
Canonical SMILES	CC1=NOC(=N1)CO	PubChem[3]
XLogP3 (Lipophilicity)	-0.3	PubChem[3]
Hydrogen Bond Donors	1	PubChem[3]
Hydrogen Bond Acceptors	3	PubChem[3]
Rotatable Bond Count	1	PubChem[3]

## Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. While a dedicated experimental spectrum was not available, the expected signatures based on the structure are outlined in Table 2. These predictions are based on standard chemical shift values and the electronic environment of the nuclei.

Table 2: Predicted Spectroscopic Data for **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol**

Spectrum Type	Expected Chemical Shifts (ppm) or Key Peaks	Rationale & Notes
<sup>1</sup> H NMR	~2.4 ppm (s, 3H, -CH <sub>3</sub> )~4.8 ppm (s, 2H, -CH <sub>2</sub> -)Variable (br s, 1H, -OH)	The methyl group is attached to an sp <sup>2</sup> carbon of the heterocycle. The methylene protons are adjacent to the electronegative oxygen and the oxadiazole ring. The hydroxyl proton shift is solvent and concentration-dependent.
<sup>13</sup> C NMR	~12 ppm (-CH <sub>3</sub> )~55 ppm (-CH <sub>2</sub> OH)~168 ppm (C3-CH <sub>3</sub> )~175 ppm (C5-CH <sub>2</sub> OH)	The chemical shifts of the two oxadiazole ring carbons are significantly downfield due to the influence of the adjacent heteroatoms.
Mass Spec (MS)	[M+H] <sup>+</sup> = 115.0502	Calculated for C <sub>4</sub> H <sub>7</sub> N <sub>2</sub> O <sub>2</sub> <sup>+</sup> . High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.
Infrared (IR)	3200-3600 cm <sup>-1</sup> (broad, O-H stretch)2850-3000 cm <sup>-1</sup> (C-H stretch)1600-1650 cm <sup>-1</sup> (C=N stretch)	The broad hydroxyl peak is characteristic. The C=N stretch from the oxadiazole ring is a key identifier.

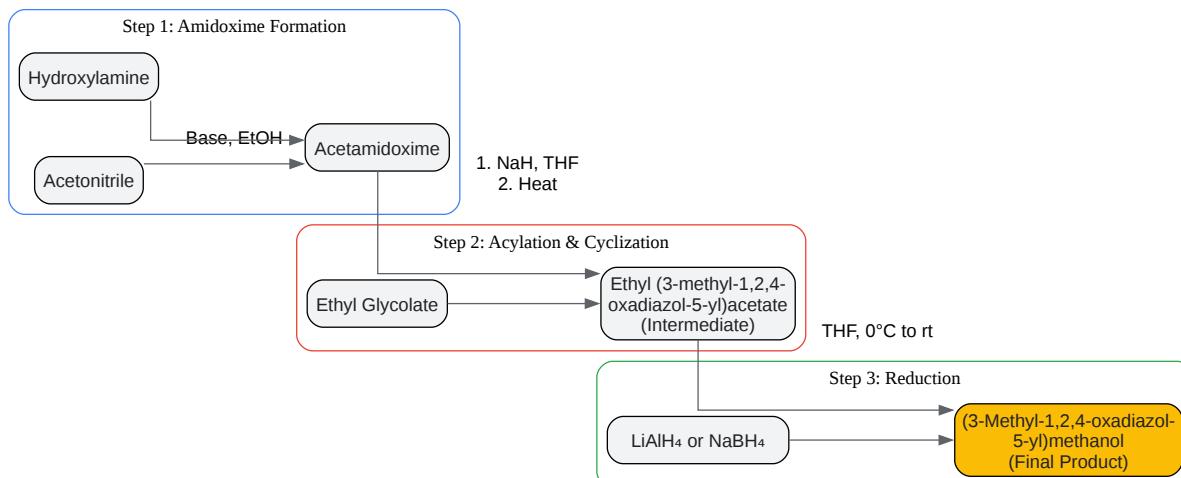
Note: NMR shifts are predictions relative to TMS and can vary based on the deuterated solvent used. For reference, common solvent residual peaks should be consulted.[5]

## PART 2: Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic chemistry. A common and reliable method involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a dehydrative cyclization.

## Proposed Synthesis Workflow

A logical synthetic route to **(3-Methyl-1,2,4-oxadiazol-5-yl)methanol** involves the reaction of acetamidoxime with a protected form of glycolic acid, such as an ester, followed by cyclization and subsequent reduction of the ester to the primary alcohol.



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## Sources

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